5-Hydroxycamphor

Cytochrome P450 enzymology NADH coupling efficiency Biocatalysis

5-Hydroxycamphor (CAS 13948-58-8; also referred to as 5-exo-hydroxycamphor or (1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid alcohol belonging to the bornane class of camphor derivatives. It is the primary product of the regio- and stereospecific hydroxylation of camphor catalyzed by cytochrome P450cam (CYP101A1), with the wild-type enzyme producing 5-exo-hydroxycamphor as essentially the sole product at an oxidation rate of ~400 min⁻¹ and >95% coupling efficiency.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 13948-58-8
Cat. No. B1217441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxycamphor
CAS13948-58-8
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C1(CC2O)C)C
InChIInChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3
InChIKeyDJQYBVLXBVJHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxycamphor (CAS 13948-58-8): A Defined Cytochrome P450 Metabolite Standard for Enzymology and Biocatalysis Procurement


5-Hydroxycamphor (CAS 13948-58-8; also referred to as 5-exo-hydroxycamphor or (1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid alcohol belonging to the bornane class of camphor derivatives [1]. It is the primary product of the regio- and stereospecific hydroxylation of camphor catalyzed by cytochrome P450cam (CYP101A1), with the wild-type enzyme producing 5-exo-hydroxycamphor as essentially the sole product at an oxidation rate of ~400 min⁻¹ and >95% coupling efficiency [2]. This compound serves as the committed intermediate in the bacterial camphor degradation pathway and is also a major mammalian metabolite of camphor.

Why 5-Hydroxycamphor Cannot Be Replaced by Camphor, Norcamphor, or Alternative Hydroxycamphor Regioisomers in Research Applications


Hydroxycamphor regioisomers (3-, 5-, and 6-hydroxycamphor) and diastereomers (5-exo- vs. 5-endo-hydroxycamphor) are not interchangeable due to fundamentally different enzymatic recognition and metabolic routing. The bacterial CYP101A1 enzyme couples hydroxylation of its native substrate camphor to NADH consumption with nearly 100% efficiency to produce exclusively 5-exo-hydroxycamphor, whereas the analog norcamphor yields hydroxylation at three different positions (3-, 5-, and 6-) with only 12% coupling [1]. Even within the camphor scaffold, the 5-exo and 5-endo diastereomers exhibit distinct metabolic fates: the 5-exo-hydroxycamphor dehydrogenase (CamD, EC 1.1.1.327) encoded on the CAM plasmid specifically oxidizes the 5-exo isomer to bornane-2,5-dione, while the gene for a dedicated 3-exo-hydroxycamphor dehydrogenase remains unidentified [2]. Therefore, substituting a structurally similar analog or regioisomer for 5-hydroxycamphor in enzymatic, metabolic, or analytical studies introduces uncontrolled variables in product distribution, coupling efficiency, and downstream pathway commitment.

Quantitative Differential Evidence: 5-Hydroxycamphor Versus Closest Analogs, Regioisomers, and In-Class Candidates


Coupling Efficiency: 100% NADH Utilization for 5-Hydroxycamphor Formation Versus 12% and 50% for Substrate Analogs

In the CYP101A1 (P450cam) catalytic cycle, hydroxylation of the natural substrate camphor is 100% coupled to NADH consumption, meaning every reducing equivalent consumed yields 5-exo-hydroxycamphor product. In contrast, the substrate analog norcamphor achieves only 12% coupling, while 1-methyl-norcamphor reaches 50% coupling, with the remaining NADH consumed non-productively [1]. This was experimentally determined by measuring NADH consumption versus hydroxylated product formation in reconstituted P450cam enzyme systems.

Cytochrome P450 enzymology NADH coupling efficiency Biocatalysis

Regioselectivity of Hydroxylation: Exclusive 5-Exo Product from Camphor Versus Multi-Site Hydroxylation from Norcamphor

CYP101A1 catalyzes the hydroxylation of camphor with absolute regioselectivity: d-5-exo-hydroxycamphor is the single major product, with the oxygen stereospecifically added only to the Re face at carbon 5 [1]. In marked contrast, norcamphor is hydroxylated experimentally at the 3-, 5-, and 6-positions, while 1-methyl-norcamphor yields hydroxylation at the 5- and 6-positions [2]. This difference has been verified by GC-MS product profiling and is robust even against active site mutations designed to alter substrate orientation [1].

Regioselectivity Cytochrome P450cam Substrate specificity

Mammalian Metabolism Profile: 5-Hydroxycamphor as the Predominant Urinary Metabolite of Camphor Across Dog and Rabbit

In vivo metabolism studies in dog and rabbit demonstrated that the major hydroxylation products of both D- and L-camphor in urine are 5-exo-hydroxycamphor and 5-endo-hydroxycamphor, with a compound identical in chromatographic behavior to 3-endo-hydroxycamphor appearing as a secondary metabolite [1]. These hydroxylation reactions were confirmed to occur in liver microsomes in an NADPH-dependent manner. A small amount of 2,5-bornanedione—the direct oxidation product of 5-hydroxycamphor via CamD dehydrogenase activity—was also detected, further confirming the 5-hydroxylation pathway as the dominant metabolic route [1].

Mammalian xenobiotic metabolism Camphor toxicokinetics Urinary metabolite profiling

Genetic Pathway Commitment: The CamD Dehydrogenase Is Specifically Identified for 5-Exo-Hydroxycamphor Whereas the 3-Exo-Hydroxycamphor Dehydrogenase Gene Remains Unknown

In Pseudomonas putida ATCC 17453, the camDCAB operon on the CAM plasmid encodes the enzymes for the early steps of camphor degradation. The camD gene encodes 5-exo-hydroxycamphor dehydrogenase (EC 1.1.1.327), which catalyzes the committed second step: NAD⁺-dependent oxidation of (1R,4R,5R)-5-hydroxycamphor to (1R,4R)-bornane-2,5-dione [1]. The complete nucleotide sequence of camD was determined in 1993, confirming its identity and operon context [2]. In contrast, while enzyme activity data suggest the existence of a 3-exo-hydroxycamphor dehydrogenase, no gene encoding this activity has been identified to date [3]. This genetic asymmetry indicates that 5-exo-hydroxycamphor sits on the primary, genetically validated catabolic pathway, whereas 3-hydroxycamphor metabolism lacks comparable genetic definition.

Camphor catabolic pathway CAM plasmid genetics Enzyme gene identification

Biocatalytic Process Control: >95% Substrate Consumption Achieved Before Onset of Over-Oxidation to 5-Oxocamphor

In an engineered Escherichia coli whole-cell system co-expressing CYP101 (P450cam), putidaredoxin reductase, and putidaredoxin, wild-type CYP101 efficiently transforms camphor to 5-exo-hydroxycamphor without further oxidation to 5-oxo-camphor until >95% of the camphor substrate has been consumed [1]. This built-in process control arises from the relative enzyme kinetics favoring the primary hydroxylation over the secondary oxidation, enabling high-yield accumulation of the mono-hydroxylated product before the dehydrogenase step (or further P450-mediated oxidation) becomes significant. The system was demonstrated at preparative scale, yielding 100-mg quantities of hydroxylated products in 24–72 hours [1].

Whole-cell biocatalysis CYP101 system Preparative biotransformation

Quantitative Product Formation Under Single-Turnover Conditions: Pulse Radiolysis Confirms Stoichiometric 5-Hydroxycamphor Yield

Using pulse radiolysis to rapidly supply the second electron of the P450cam catalytic cycle to camphor-bound CYP101[FeO₂]²⁺ at 4 °C, 5-hydroxycamphor was formed quantitatively, and the catalytic activity of the enzyme was not impaired by exposure to radiation [1]. The complete reaction was finished within 40 μs, with the ferric hydroperoxo intermediate (compound 0) accumulating within 5 μs and decaying with a rate constant k₄₄₀ₙₘ of 9.6 × 10⁴ s⁻¹. The Gibbs activation energies for the subsequent steps were determined as ΔG‡ = 45, 39, and 39 kJ/mol [1]. The quantitative product yield under these tightly controlled single-turnover conditions confirms that 5-hydroxycamphor is the stoichiometric product of the P450cam reaction without side-product formation.

P450 catalytic cycle Pulse radiolysis Reaction intermediate validation

High-Value Application Scenarios for 5-Hydroxycamphor (CAS 13948-58-8) Based on Verified Differential Evidence


P450 Enzymology: Calibrated Product Standard for CYP101A1 Activity Assays and Mutant Screening

5-Hydroxycamphor serves as the gold-standard reference product for quantifying CYP101A1 (P450cam) activity. With wild-type coupling efficiency of 100% [1] and exclusive 5-exo-regioselectivity [2], this compound enables researchers to distinguish between bona fide catalytic turnover and uncoupled NADH consumption when screening mutant libraries. The stoichiometric product formation validated by pulse radiolysis [3] further supports its use as an absolute quantitative standard for stopped-flow, single-turnover, and steady-state kinetic assays.

Mammalian Drug Metabolism & Toxicokinetics: Authentic Metabolite Standard for LC-MS/MS Method Development

Because 5-exo- and 5-endo-hydroxycamphor are the predominant urinary metabolites of camphor in mammals [1], analytical laboratories developing LC-MS/MS methods for camphor exposure assessment require authentic 5-hydroxycamphor reference material to establish retention time, fragmentation spectra, and calibration curves for the primary metabolic species. Use of 3-hydroxycamphor alone would fail to capture the dominant clearance pathway, leading to systematic under-quantification of camphor metabolism.

Industrial Biocatalysis: Process Benchmarking Standard for Regioselective Hydroxylation Reactions

The CYP101-based whole-cell biotransformation system achieves >95% camphor conversion before over-oxidation to 5-oxo-camphor occurs [1], establishing a quantifiable process control benchmark. Industrial biocatalysis groups can procure 5-hydroxycamphor as a reference standard to calibrate their own hydroxylation process analytics (GC-MS, HPLC) and to benchmark the selectivity of engineered P450 variants against the wild-type CYP101A1 baseline of exclusive 5-exo-hydroxylation [2].

Synthetic Biology & Pathway Engineering: Defined Intermediate for Camphor Catabolic Pathway Construction

The camD gene encoding 5-exo-hydroxycamphor dehydrogenase (EC 1.1.1.327) is fully sequenced, cloned, and functionally expressed [1], making 5-hydroxycamphor the only hydroxycamphor regioisomer with a genetically validated downstream processing enzyme. Synthetic biology teams constructing heterologous camphor degradation pathways in chassis organisms can use 5-hydroxycamphor as a pathway intermediate standard to verify functional expression of the CamD dehydrogenase step, which is not possible for 3-exo-hydroxycamphor where no corresponding dehydrogenase gene has been identified [2].

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